molecular formula C12H11NO2S B6340707 Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate CAS No. 1186369-13-0

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B6340707
CAS No.: 1186369-13-0
M. Wt: 233.29 g/mol
InChI Key: KIGIGJYDMFVWTK-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate typically involves the reaction of 3-bromopyridine with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Comparison: Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene and pyridine rings, which may confer distinct biological activities compared to its analogs. The presence of the ethyl ester group also influences its chemical reactivity and solubility properties .

Properties

IUPAC Name

ethyl 5-pyridin-3-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIGJYDMFVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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